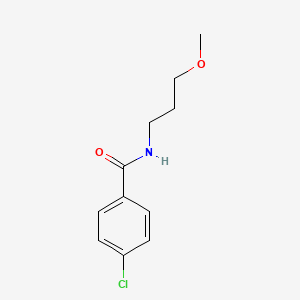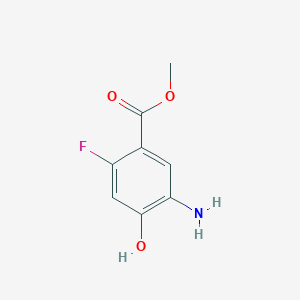
4-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one, also known as PZ-128, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. PZ-128 is a potent and selective inhibitor of the protein kinase CK2, which has been implicated in various diseases, including cancer, inflammation, and neurodegeneration.
Scientific Research Applications
Synthetic Chemistry
Compounds structurally related to "4-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one" have been extensively studied for their potential in synthetic chemistry. For instance, experimental and theoretical studies have focused on the functionalization reactions of related pyrazole and imidazole compounds, revealing pathways for synthesizing novel derivatives and understanding their reaction mechanisms (Yıldırım, Kandemirli, & Demir, 2005). Furthermore, the synthesis of new heterocycles from pyrazoloylhydroximoyl chloride demonstrates the versatility of related compounds in generating a wide range of derivatives, including quinoxaline, benzothiadiazine, and imidazo[1,2-a]pyridine derivatives (Zohdi, Osman, & Abdelhamid, 1997).
Fluorescence Sensing
A novel fluorescence sensor based on the formation of a pyrazole through the reaction with hydrazine has been investigated, showcasing the application of similar compounds in environmental and biochemical sensing. The sensor allows for the selective detection of hydrazine in aqueous environments, highlighting the utility of these compounds in developing sensitive and selective detection methods for small molecules, metal ions, and anions (Li et al., 2018).
Anticancer Research
Research on imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines has indicated their potential as anticancer agents. These compounds have been shown to inhibit mitotic activity and demonstrate significant antitumor activity in preclinical models, suggesting their utility in developing new therapeutic agents for cancer treatment (Temple et al., 1987).
Fundamental Properties
Studies on the structures and spectroscopic properties of imidazo[1,2-a]pyrazin-3(7H)-one derivatives have provided insights into their physical characteristics, including their crystal structures, UV/vis absorption spectroscopy, and NMR data. These studies contribute to a deeper understanding of the chemical properties and potential applications of these compounds in various scientific fields (Nakai et al., 2003).
properties
IUPAC Name |
4-(3-pyrazin-2-yloxypyrrolidine-1-carbonyl)-1,3-dihydroimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c18-11(9-5-15-12(19)16-9)17-4-1-8(7-17)20-10-6-13-2-3-14-10/h2-3,5-6,8H,1,4,7H2,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKCZXUFPKCKOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CNC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2554399.png)
![4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B2554401.png)

![Ethyl 2-(7-ethyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2554404.png)


![N-{3-[5-(furan-2-yl)-1-(furan-2-ylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B2554407.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2554408.png)


![2-methyl-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole](/img/structure/B2554413.png)

![1-benzyl-N-cyclohexyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2554418.png)
